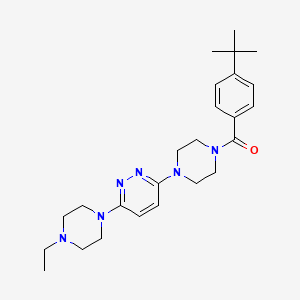

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including tert-butyl, phenyl, piperazine, and pyridazine moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenyl compounds with tert-butyl halides under Friedel-Crafts alkylation conditions.

Synthesis of the pyridazine intermediate: This can be achieved by reacting hydrazine derivatives with diketones or other suitable precursors to form the pyridazine ring.

Coupling reactions: The tert-butylphenyl and pyridazine intermediates are then coupled using piperazine as a linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Análisis De Reacciones Químicas

Types of Reactions

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation products: Quinones, carboxylic acids.

Reduction products: Alcohols, amines.

Substitution products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone: has several applications in scientific research:

Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

Biological research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial applications:

Mecanismo De Acción

The mechanism of action of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- (4-(Tert-butyl)phenyl)(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

- (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyrimidin-3-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for specific research and therapeutic applications.

Actividad Biológica

The compound (4-(Tert-butyl)phenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone , identified by its CAS number 470478-90-1, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tert-butyl group attached to a phenyl ring.

- A piperazine core linked to a pyridazine moiety.

Structural Formula

This structure is significant as it influences the compound's interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that piperazine derivatives exhibit antioxidant properties. For instance, related compounds have shown efficacy in reducing oxidative stress through various assays, such as DPPH and electroanalytical methods, suggesting potential neuroprotective effects .

Neuropharmacological Effects

The compound's structural analogs have been evaluated for their effects on the central nervous system (CNS). Notably:

- Anxiolytic Activity : In behavioral tests, certain piperazine derivatives demonstrated anxiolytic-like effects, impacting anxiety-related behaviors in animal models .

- Sedative Effects : Compounds similar to the target molecule reduced sleep latency and increased sleep duration in pharmacological assessments .

Dopamine Receptor Interaction

Research has highlighted the importance of dopamine receptors in mediating various neuropsychiatric disorders. The compound is hypothesized to interact selectively with dopamine receptors, particularly the D3 receptor, which is linked to mood regulation and reward pathways .

Molecular modeling studies suggest that this compound may selectively activate specific receptor pathways while minimizing off-target effects. This selectivity could be beneficial in developing treatments for conditions like schizophrenia or depression without the adverse effects associated with broader dopamine receptor activation .

Study 1: Neuroprotective Effects

A study examining related piperazine compounds found that they significantly protected dopaminergic neurons from degeneration in vitro. This suggests that the target compound may also confer similar protective benefits, warranting further investigation into its neuroprotective capabilities .

Study 2: Behavioral Pharmacology

In a behavioral pharmacology study, derivatives of the compound were tested for their effects on anxiety and sedation. Results indicated dose-dependent anxiolytic effects without significant motor impairment, highlighting their potential utility in treating anxiety disorders .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Compound ID | Structure Features | Activity |

|---|---|---|

| 1 | Tert-butyl group + piperazine core | D3R agonist |

| 2 | Variants of piperazine | Anxiolytic |

| 3 | Modifications on pyridazine | Neuroprotective |

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O/c1-5-28-12-14-29(15-13-28)22-10-11-23(27-26-22)30-16-18-31(19-17-30)24(32)20-6-8-21(9-7-20)25(2,3)4/h6-11H,5,12-19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETSGXKKSJNOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.